![molecular formula C6H5BrO2S B1471102 5-Bromo-4-methylthiophene-3-carboxylic acid CAS No. 1523182-95-7](/img/structure/B1471102.png)
5-Bromo-4-methylthiophene-3-carboxylic acid
Overview
Description
5-Bromo-4-methylthiophene-3-carboxylic acid is a compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 . It is a thiophene derivative, which means it contains a five-membered ring made up of one sulfur atom and four carbon atoms .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) . This indicates the presence of a bromine atom, a methyl group, and a carboxylic acid group attached to the thiophene ring.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Selective Arylation for Organic Material Synthesis
The chemical 5-Bromo-4-methylthiophene-3-carboxylic acid is utilized as a building block in the synthesis of electro- and photoactive organic materials. A study by Vamvounis and Gendron (2013) demonstrated a selective direct arylation method with aryl bromides to produce a library of 2-aryl-4-bromo-5-methylthiophenes. This process, yielding results between 27-63%, is pivotal for the facile preparation of functional materials for electronic applications due to its inherent selectivity and efficiency in forming the desired compounds without the need for oxidative insertion processes (Vamvounis & Gendron, 2013).
Advanced Synthesis of Thiophene Derivatives
Kostyuchenko et al. (2018) explored a new method for synthesizing tertthiophene and quaterthiophene dicarboxylic acids. This process involved the reaction of bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids to obtain 5'-bromo derivatives. These intermediates were then transformed into esters of 3,3'''-disubstituted quaterthiophene dicarboxylic acids through a catalytic process involving palladium and heating in DMF. The significance of this method lies in its ability to produce complex thiophene structures that are essential for various chemical and materials science applications, demonstrating the versatility of this compound in synthesizing more complex thiophene-based compounds (Kostyuchenko et al., 2018).
Conductive Polymer Development
Lee, Shim, and Shin (2002) researched the simple preparation of terthiophene-3′-carboxylic acid (TTCA) from a derivative of 3′-bromothiophene, which serves as a promising precursor for the synthesis of functionalized polyterthiophenes. These polymers were synthesized and characterized, revealing unique properties such as increased conductivity even in fully oxidized states and fast electrochromic switching, underscoring the potential of this compound derivatives in the development of advanced conductive polymers (Lee, Shim, & Shin, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the thiophene derivative interacts with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
A related compound’s data suggests that it has high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
5-bromo-4-methylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-4(6(8)9)2-10-5(3)7/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDPKPJDKHTKEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1523182-95-7 | |
Record name | 5-bromo-4-methylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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